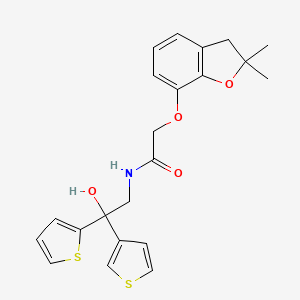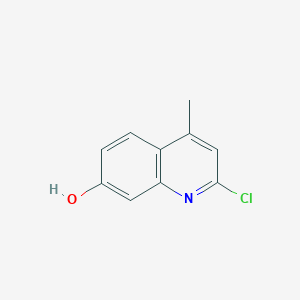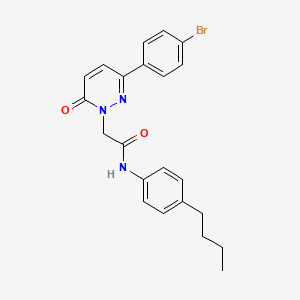![molecular formula C17H15ClN4O2 B2473620 2-[4-(4-Chlorophenyl)piperazin-1-yl]-5-nitrobenzonitrile CAS No. 945367-66-8](/img/structure/B2473620.png)
2-[4-(4-Chlorophenyl)piperazin-1-yl]-5-nitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[4-(4-Chlorophenyl)piperazin-1-yl]-5-nitrobenzonitrile” is a complex organic molecule. It contains a piperazine ring, which is a common structural motif found in many pharmaceuticals due to its ability to modulate the pharmacokinetic properties of a drug substance . The compound also contains a nitro group and a nitrile group, which can have various effects on the compound’s reactivity and biological activity.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For example, a compound with a similar structure had its structure assigned by HRMS, IR, 1H and 13C NMR experiments .Scientific Research Applications
Antitumor Activity
A study by Yurttaş et al. (2014) demonstrated that certain 1,2,4-triazine derivatives, which include compounds structurally related to 2-[4-(4-Chlorophenyl)piperazin-1-yl]-5-nitrobenzonitrile, exhibited promising antiproliferative activities against MCF-7 breast cancer cells. This suggests potential applications in developing antitumor agents (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Biological Activity and Structural Analysis
Chen et al. (2021) synthesized and evaluated the biological activity of a compound with a structure similar to 2-[4-(4-Chlorophenyl)piperazin-1-yl]-5-nitrobenzonitrile. The study included an analysis of the compound's structure through various methods, indicating its potential for further biological activity investigations (Chen et al., 2021).
Synthesis and Structural Confirmation
Quan (2006) described the synthesis of a pharmaceutical intermediate structurally similar to the target compound, focusing on the synthesis process and structural confirmation. This research provides insights into the synthetic pathways that can be applied to similar compounds (Quan, 2006).
Dopamine Receptor Ligand
Perrone et al. (2000) conducted a study on a compound structurally related to 2-[4-(4-Chlorophenyl)piperazin-1-yl]-5-nitrobenzonitrile, focusing on its role as a dopamine D(4) receptor ligand. The research highlights the importance of structural modifications and their impact on receptor affinity, which is crucial for drug development (Perrone, Berardi, Colabufo, Leopoldo, & Tortorella, 2000).
Mechanism of Action
The mechanism of action would depend on the intended use of the compound. Piperazine derivatives are found in a variety of drugs, including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Future Directions
properties
IUPAC Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]-5-nitrobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c18-14-1-3-15(4-2-14)20-7-9-21(10-8-20)17-6-5-16(22(23)24)11-13(17)12-19/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGYRFZNEYAQEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Chlorophenyl)piperazin-1-yl]-5-nitrobenzonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

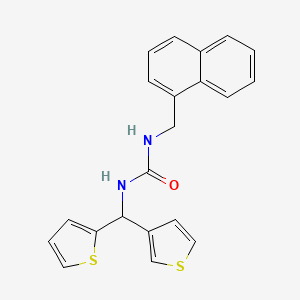
![6-Cyclopropyl-N-[(2,4-difluorophenyl)methyl]-5-fluoropyrimidin-4-amine](/img/structure/B2473539.png)
![6-methoxy-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)nicotinamide](/img/structure/B2473541.png)
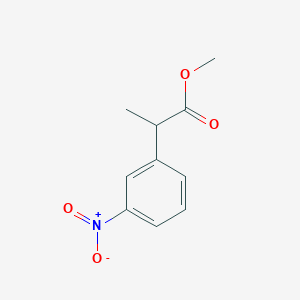
![Imidazo[1,2-B]pyridazin-8-amine](/img/structure/B2473545.png)
![2-[(4-Methylpiperazin-1-yl)methyl]morpholine](/img/structure/B2473546.png)
![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B2473547.png)

